2-(4-Bromo-2,3-difluorophenyl)acetaldehyde
Description
2-(4-Bromo-2,3-difluorophenyl)acetaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₅BrF₂O. The molecule features a phenyl ring substituted with bromo (Br) at the para position (C4) and two fluorine atoms at the ortho (C2) and meta (C3) positions, with an acetaldehyde group (-CH₂CHO) attached to the aromatic ring . This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For example, methyl 2-(4-bromo-2,3-difluorophenyl)acetate (CAS: 1807040-78-3), a closely related ester derivative, is utilized in organic synthesis for coupling reactions or as a precursor to bioactive molecules .
Properties
IUPAC Name |
2-(4-bromo-2,3-difluorophenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYKADXXQJMJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC=O)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Bromo-2,3-difluorophenyl)acetaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the reaction of 4-bromo-2,3-difluorobenzaldehyde with appropriate reagents under controlled conditions . Industrial production methods often involve multi-step processes that ensure high purity and yield. The compound is usually stored under inert gas (nitrogen or argon) at low temperatures to maintain its stability .
Chemical Reactions Analysis
2-(4-Bromo-2,3-difluorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Bromo-2,3-difluorophenyl)acetaldehyde is utilized in various scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,3-difluorophenyl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluorine atoms enhances its reactivity and binding affinity to these targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
(a) 2-(4-Bromo-2,5-difluorophenyl)acetic acid (CAS: 871035-64-2)
- Structural Difference : Fluorine atoms at C2 and C5 (vs. C2 and C3 in the target compound).
- Impact : The altered fluorine positions reduce steric hindrance but increase electron-withdrawing effects on the phenyl ring, enhancing acidity (pKa ~2.5–3.0 for similar acetic acid derivatives) .
- Applications : Used in drug discovery for modifying pharmacokinetic profiles, such as solubility and metabolic stability .
(b) 2-(3-Bromo-5-fluorophenyl)acetic acid (CAS: 202000-99-5)
- Structural Difference : Bromine at C3 and fluorine at C3.
- Impact : The meta-substituted bromine disrupts conjugation, lowering the compound’s reactivity in electrophilic substitution reactions compared to para-substituted analogs .
Functional Group Variations
(a) Methyl 2-(4-bromo-2,3-difluorophenyl)acetate (CAS: 1807040-78-3)
(b) 3-(4-Bromo-2-fluorophenyl)acrylaldehyde (CAS: 1228593-55-2)
- Functional Group : α,β-unsaturated aldehyde (acrylaldehyde) vs. saturated acetaldehyde.
- Impact : The conjugated double bond in the acrylaldehyde enhances electrophilicity, making it reactive in Michael addition or Diels-Alder reactions .
Physicochemical Properties
Table 1: Key Properties of Selected Analogs
Notes:
- Boiling points for bromo-fluorophenyl aldehydes are estimated based on analogs like 2-(chlorophenyl)acetaldehydes, where para-substituted derivatives exhibit higher boiling points than ortho/meta isomers due to symmetry .
- LogP values indicate moderate lipophilicity, suitable for blood-brain barrier penetration in CNS drug candidates.
Biological Activity
2-(4-Bromo-2,3-difluorophenyl)acetaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom and two fluorine atoms attached to a phenyl ring, which contributes to its unique reactivity and biological properties. The molecular formula is C9H7BrF2O, with a molecular weight of 251.05 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of certain cancer cell lines.
- Receptor Binding : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.
Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against HeLa cells, with an IC50 value of approximately 15 µM. This suggests potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Enzyme inhibition |
| MCF-7 | 20 | Receptor modulation |
Antimicrobial Activity
In another study, the compound was tested for its antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Structure-Activity Relationship (SAR)
The presence of bromine and fluorine substituents in the phenyl ring significantly enhances the biological activity of the compound. Research indicates that halogenated compounds often exhibit improved lipophilicity and receptor binding affinity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
